

# An In-depth Technical Guide to N-benzyl-N-(2-hydroxyethyl)acetamide

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## Compound of Interest

Compound Name:	<i>N</i> -benzyl- <i>N</i> -(2-hydroxyethyl)acetamide
CAS No.:	15568-60-2
Cat. No.:	B8774147

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## Abstract

This technical guide provides a comprehensive scientific overview of **N-benzyl-N-(2-hydroxyethyl)acetamide**, a tertiary amide of significant interest in medicinal chemistry and organic synthesis. Despite its absence of a dedicated PubChem Compound Identifier (CID), this document consolidates available information on its synthesis, predicted physicochemical properties, and potential biological relevance. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound through logical inference from well-characterized analogous structures and established chemical principles. Detailed experimental protocols for its synthesis are proposed, alongside a discussion of its potential applications and necessary safety precautions.

## Introduction and Rationale

**N-benzyl-N-(2-hydroxyethyl)acetamide** belongs to the class of N-substituted acetamides, a scaffold known for its presence in a wide array of biologically active molecules.[1] The unique structural combination of a benzyl group, a hydroxyl-bearing ethyl chain, and an acetamide

moiety suggests potential for diverse chemical interactions and biological activities. The benzyl group can engage in hydrophobic and aromatic interactions, while the hydroxyl group provides a site for hydrogen bonding and potential metabolic modification. The tertiary amide bond offers a stable core structure.

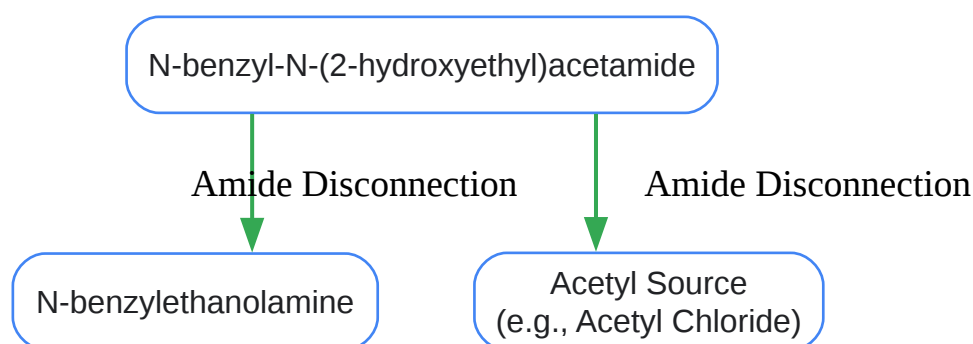
This guide aims to bridge the information gap arising from the lack of a centralized database entry for this specific compound. By systematically outlining a plausible synthetic route and predicting its key properties, we provide a framework for its synthesis, characterization, and further investigation.

## Synthesis of N-benzyl-N-(2-hydroxyethyl)acetamide

The most direct and logical synthetic route to **N-benzyl-N-(2-hydroxyethyl)acetamide** is the N-acylation of its precursor, N-benzylethanolamine (also known as 2-(benzylamino)ethanol). This transformation can be efficiently achieved through reaction with a suitable acetylating agent, such as acetyl chloride or acetic anhydride.

## Retrosynthetic Analysis

The disconnection of the amide bond in the target molecule leads to the commercially available starting material, N-benzylethanolamine, and an acetyl group source.

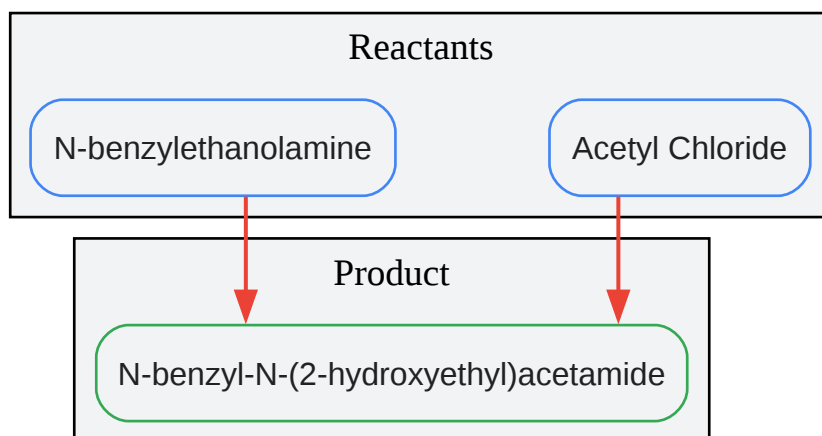


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Caption: Retrosynthetic analysis of **N-benzyl-N-(2-hydroxyethyl)acetamide**.

## Proposed Synthetic Pathway

The acylation of the secondary amine in N-benzylethanolamine with acetyl chloride provides a high-yielding and straightforward pathway to the desired product. The reaction proceeds via a nucleophilic addition-elimination mechanism.[2]



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Caption: Proposed synthesis of **N-benzyl-N-(2-hydroxyethyl)acetamide**.

## Detailed Experimental Protocol

This protocol is based on standard procedures for the N-acylation of secondary amines.[3]

Materials:

- N-benzylethanolamine (1 equivalent)
- Acetyl chloride (1.1 equivalents)
- Triethylamine (1.2 equivalents)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

#### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylethanolamine (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.2 equivalents) to the stirred solution.
- **Acylation:** Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer with dichloromethane (2 x).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure **N-benzyl-N-(2-hydroxyethyl)acetamide**.

## Physicochemical Properties

As a dedicated PubChem entry is unavailable, the following physicochemical properties are predicted based on its structure and data from analogous compounds.

Property	Predicted Value	Basis of Prediction
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	Structural analysis
Molecular Weight	193.24 g/mol	Calculation from formula
Appearance	Colorless to pale yellow oil or low-melting solid	Analogy to similar N-substituted amides
Boiling Point	> 250 °C (estimated)	Comparison with related structures
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.	Based on functional groups and polarity
LogP	~1.5 - 2.5 (estimated)	Contribution of benzyl and acetyl groups

## Potential Applications and Biological Relevance

The N-benzylacetamide scaffold is a key feature in a variety of compounds with demonstrated biological activities, including anticonvulsant and anticancer properties.[4] The specific substitutions in **N-benzyl-N-(2-hydroxyethyl)acetamide** could confer unique pharmacological profiles.

- **Medicinal Chemistry:** The core structure can serve as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, such as esterification or etherification, to modulate pharmacokinetic and pharmacodynamic properties.
- **Antimicrobial and Antiparasitic Research:** N-phenylacetamide derivatives have shown potential as antibacterial agents.[5] The unique combination of functional groups in the target molecule may warrant investigation for similar activities.
- **Neuropharmacology:** The structural resemblance to some neurotransmitters and psychoactive compounds suggests that it could be a candidate for screening in neurological and psychiatric drug discovery programs.

## Safety and Handling

Given the absence of specific toxicity data for **N-benzyl-N-(2-hydroxyethyl)acetamide**, it is imperative to handle this compound with the caution appropriate for a novel chemical entity.

The following precautions are recommended:

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

The precursor, N-benzylethanolamine, is known to be irritating to the eyes, respiratory system, and skin.[6] The acetylating agent, acetyl chloride, is corrosive and reacts violently with water.[7] Appropriate safety measures must be in place when handling these reagents.

## Conclusion

**N-benzyl-N-(2-hydroxyethyl)acetamide** represents a structurally interesting molecule with potential for a range of applications in chemical synthesis and drug discovery. While a dedicated PubChem CID is not currently available, this technical guide provides a solid foundation for its synthesis, characterization, and further investigation. The proposed synthetic protocol is robust and relies on well-established chemical transformations. The predicted physicochemical properties and discussion of potential biological relevance are based on sound scientific principles and analogies to related compounds. It is our hope that this guide will stimulate further research into this and other novel N-substituted acetamides.

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